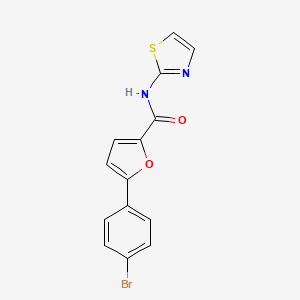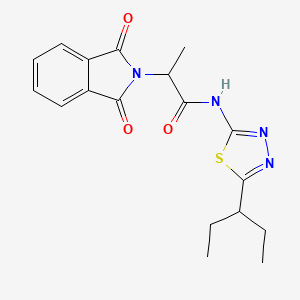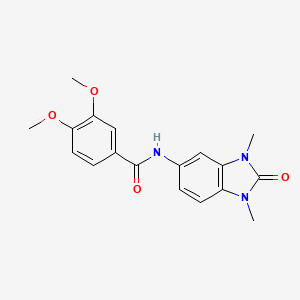![molecular formula C17H22N4O4S B4389437 Methyl 2-[[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B4389437.png)
Methyl 2-[[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
概要
説明
Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate is a complex organic compound that features a triazole ring, a phenyl group, and a tert-butoxycarbonyl-protected amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate typically involves multiple steps. One common approach includes the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like column chromatography, can be applied.
化学反応の分析
Types of Reactions
Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and carboxylic acids.
科学的研究の応用
Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 2-[[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the tert-butoxycarbonyl-protected amine can undergo deprotection to reveal a free amine group that can participate in further chemical reactions . The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: Similar in structure but lacks the triazole ring.
4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)benzohydrazide: Contains a triazole ring but has different substituents.
Uniqueness
Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate is unique due to its combination of a triazole ring, a phenyl group, and a tert-butoxycarbonyl-protected amine. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
methyl 2-[[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-17(2,3)25-16(23)18-10-13-19-20-15(26-11-14(22)24-4)21(13)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTVGNSUWOIVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(N1C2=CC=CC=C2)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-Benzyl-17-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4389354.png)
![Ethyl 2-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4389363.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide](/img/structure/B4389365.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4389371.png)
![2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide](/img/structure/B4389374.png)



![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4389418.png)
![Ethyl 1-[2-[ethyl-(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B4389430.png)



![N-CYCLOHEPTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE](/img/structure/B4389461.png)
